![molecular formula C13H13N5 B12896144 5-Hydrazinyl-7-methyl-2-phenylimidazo[1,2-a]pyrimidine CAS No. 13994-74-6](/img/structure/B12896144.png)
5-Hydrazinyl-7-methyl-2-phenylimidazo[1,2-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydrazinyl-7-methyl-2-phenylimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine class. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a fused bicyclic ring system with a hydrazinyl group at the 5-position, a methyl group at the 7-position, and a phenyl group at the 2-position.
Métodos De Preparación
The synthesis of 5-Hydrazinyl-7-methyl-2-phenylimidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminopyridine derivatives with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . Another approach involves the condensation of 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives under acidic conditions . Industrial production methods may involve large-scale synthesis using these or similar routes, optimized for yield and purity.
Análisis De Reacciones Químicas
5-Hydrazinyl-7-methyl-2-phenylimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include transition metal catalysts, acidic or basic conditions, and various solvents. The major products formed depend on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
5-Hydrazinyl-7-methyl-2-phenylimidazo[1,2-a]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 5-Hydrazinyl-7-methyl-2-phenylimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to disrupt mitochondrial functions and cause DNA damage in certain cell types . The compound’s hydrazinyl group can form reactive intermediates that interact with cellular components, leading to its biological effects.
Comparación Con Compuestos Similares
5-Hydrazinyl-7-methyl-2-phenylimidazo[1,2-a]pyrimidine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds have a similar fused bicyclic structure but differ in the position and type of substituents.
Imidazo[1,5-a]pyrimidines: These compounds are structural analogs of purine bases and have been evaluated for their potential as GABA receptor agonists and kinase inhibitors.
Imidazo[1,2-a]pyrazines: These compounds are used as hydrogen bonding sensors and have applications in measuring hydrogen bond strength in pharmaceutical molecules.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrazinyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
13994-74-6 |
|---|---|
Fórmula molecular |
C13H13N5 |
Peso molecular |
239.28 g/mol |
Nombre IUPAC |
(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)hydrazine |
InChI |
InChI=1S/C13H13N5/c1-9-7-12(17-14)18-8-11(16-13(18)15-9)10-5-3-2-4-6-10/h2-8,17H,14H2,1H3 |
Clave InChI |
CZSLEHPGYXDFQG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=NC(=CN2C(=C1)NN)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


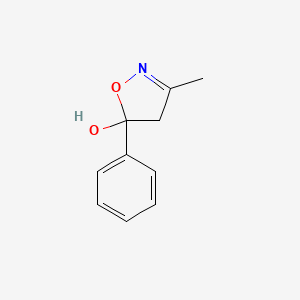
![Benzenesulfonamide, 4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)-](/img/structure/B12896082.png)
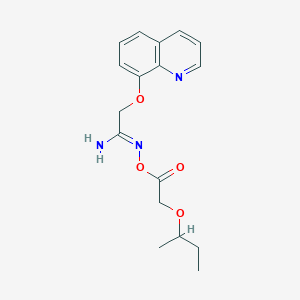
![4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]-](/img/structure/B12896089.png)
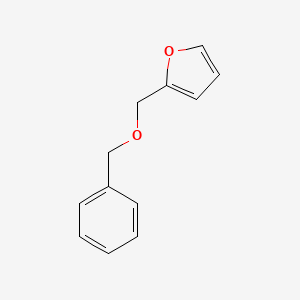

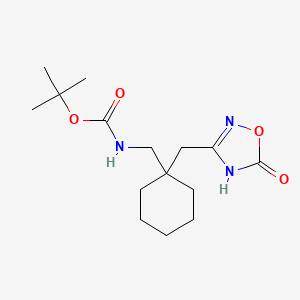

![3-Chloro-N-{4-hydroxy-3,5-bis[(pyrrolidin-1-yl)methyl]phenyl}benzamide](/img/structure/B12896125.png)
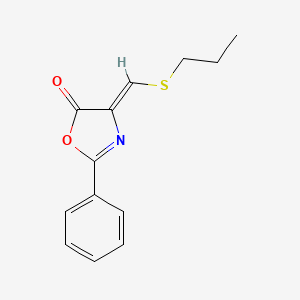
![7-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12896150.png)
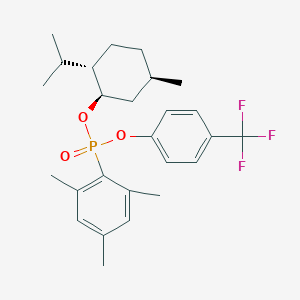

![1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]-](/img/structure/B12896175.png)
